molecular formula C13H26N2O2 B12076620 Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

Cat. No.: B12076620
M. Wt: 242.36 g/mol
InChI Key: NAHKMWGYKZRFFP-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3

InChI Key

NAHKMWGYKZRFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(CC1)CCN)C(=O)OC

Origin of Product

United States

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